N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3-nitrobenzenesulfonamide
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Overview
Description
N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3-nitrobenzenesulfonamide is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a quinazolinone core, a phenyl ring, and a nitrobenzenesulfonamide group, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3-nitrobenzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.
Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using methyl iodide or similar reagents.
Attachment of the Phenyl Ring: The phenyl ring can be attached through a Suzuki coupling reaction between a boronic acid derivative and a halogenated quinazolinone.
Sulfonamide Formation: The nitrobenzenesulfonamide group can be introduced by reacting the phenyl-substituted quinazolinone with a nitrobenzenesulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3-nitrobenzenesulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alcohols under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of quinazolinone derivatives with oxidized functional groups.
Reduction: Formation of amine derivatives from the reduction of the nitro group.
Substitution: Formation of various substituted sulfonamide derivatives.
Scientific Research Applications
N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3-nitrobenzenesulfonamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3-nitrobenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and modulating biological processes. For example, it may inhibit the activity of certain kinases or proteases, leading to the suppression of cell proliferation or the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-4-nitrobenzenesulfonamide: Similar structure but with a different position of the nitro group.
N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3-chlorobenzenesulfonamide: Similar structure but with a chloro group instead of a nitro group.
N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3-methylbenzenesulfonamide: Similar structure but with a methyl group instead of a nitro group.
Uniqueness
N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3-nitrobenzenesulfonamide is unique due to the specific combination of functional groups, which confer distinct chemical properties and biological activities. The presence of the nitrobenzenesulfonamide group, in particular, enhances its potential as a therapeutic agent by improving its binding affinity to biological targets and modulating its pharmacokinetic properties.
Properties
IUPAC Name |
N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-3-nitrobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N4O5S/c1-14-22-20-11-3-2-10-19(20)21(26)24(14)16-7-4-6-15(12-16)23-31(29,30)18-9-5-8-17(13-18)25(27)28/h2-13,23H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUKFJLAWMDWYFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC(=C3)NS(=O)(=O)C4=CC=CC(=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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